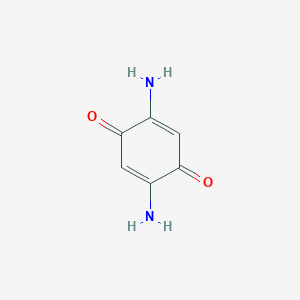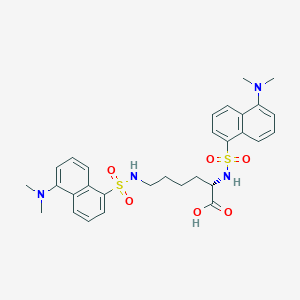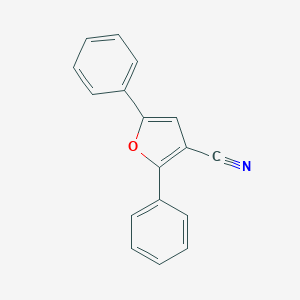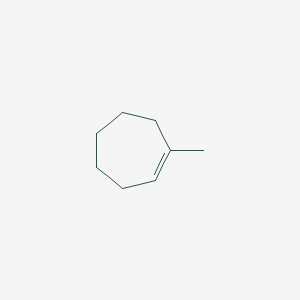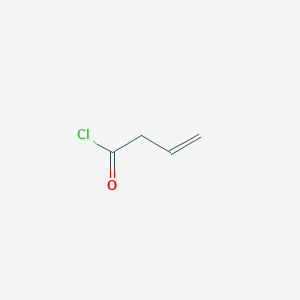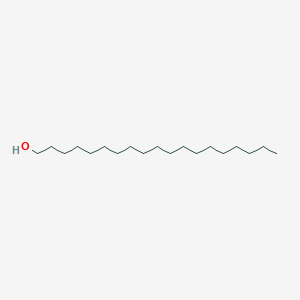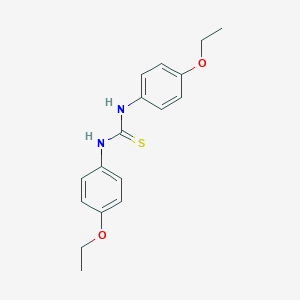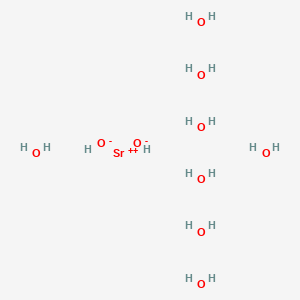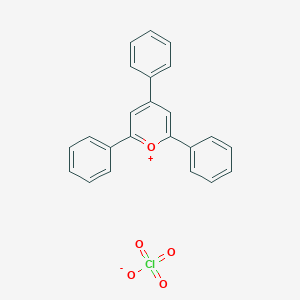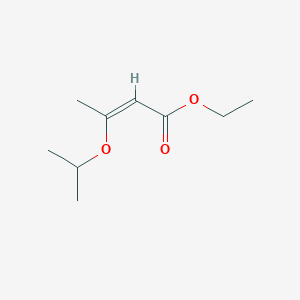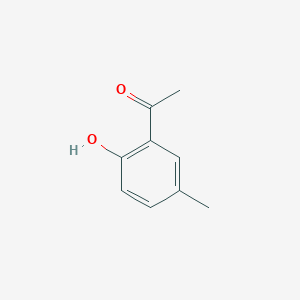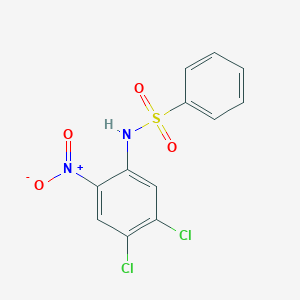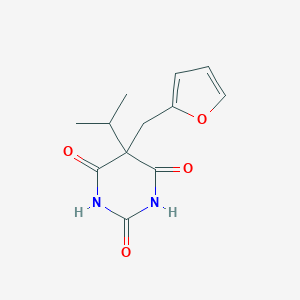
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is a barbiturate derivative with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . It is known for its sedative and hypnotic properties and is practically insoluble in water but soluble in hot water, alcohol, ether, and chloroform . This compound has been used in various therapeutic applications, primarily as a sedative and hypnotic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid with furfural and isopropyl bromide under specific conditions . The reaction typically proceeds as follows:
Step 1: Barbituric acid is dissolved in a suitable solvent such as ethanol.
Step 2: Furfural is added to the solution, followed by the addition of isopropyl bromide.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furfuryl or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbituric acid derivatives.
科学的研究の応用
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Investigated for its potential therapeutic applications in treating insomnia and anxiety disorders.
作用機序
The mechanism of action of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors . This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity . Additionally, it may inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate derivative with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-acting barbiturate.
Amobarbital: Used as an intermediate-acting barbiturate.
Uniqueness
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its furfuryl and isopropyl groups contribute to its unique chemical reactivity and biological activity .
特性
CAS番号 |
1146-21-0 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChIキー |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
正規SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
Key on ui other cas no. |
1146-21-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


